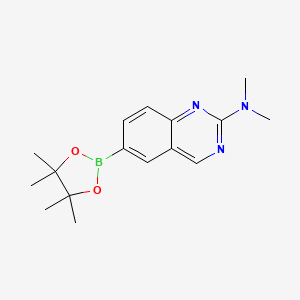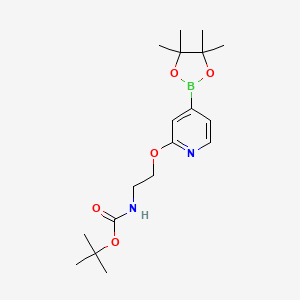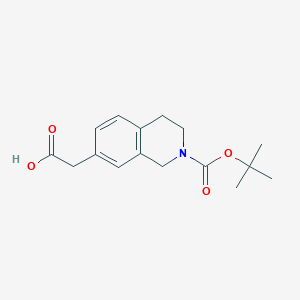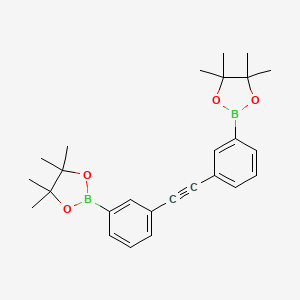
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene
Descripción general
Descripción
“2-Chloro-1-nitro-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3ClF3NO3 . It has a molecular weight of 241.55 . The IUPAC name for this compound is 2-chloro-4-nitro-1-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound appears as a white to yellow powder or crystals or liquid . It has a storage temperature of room temperature . The physical form of the compound is liquid . The vapor pressure, vapor density, evaporation rate, and viscosity are not available .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Chloro-1-nitro-3-(trifluoromethoxy)benzene is a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, to yield a wide range of products. These products can serve as building blocks for more complex molecules used in pharmaceuticals, agrochemicals, and materials science .
Pharmaceutical Research
In pharmaceutical research, this compound is valuable for the synthesis of drug molecules. Its trifluoromethoxy group is particularly interesting due to its lipophilic nature, which can improve the pharmacokinetic properties of drug candidates .
Material Science
The compound’s unique electronic properties make it a candidate for developing advanced materials. For instance, its incorporation into polymers could lead to materials with enhanced stability and resistance to degradation under harsh conditions .
Chemical Engineering
This compound can be used in process chemistry and chemical engineering as an intermediate for the synthesis of more complex chemical entities. Its reactivity allows for the design of efficient and scalable chemical processes .
Environmental Science
This compound could be used in environmental science to study the degradation of nitroaromatic compounds, which are significant environmental pollutants. Understanding its breakdown could lead to better methods for remediating contaminated sites .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in various analytical techniques, such as chromatography and spectroscopy, to detect or quantify other substances .
Agricultural Chemistry
The compound’s derivatives may find applications in the development of new agrochemicals. Its structural motif is common in many pesticides and herbicides, and thus it could be a precursor for developing novel compounds to enhance agricultural productivity .
Biochemistry
In biochemistry, the compound can be used to study the interaction of nitroaromatics with biological systems. It could help in understanding how such compounds are metabolized by living organisms and their potential effects on biological pathways .
Safety and Hazards
The compound has hazard statements H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Propiedades
IUPAC Name |
2-chloro-1-nitro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-6-4(12(13)14)2-1-3-5(6)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKBPWHJBDQOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid](/img/structure/B1404511.png)
![Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1404512.png)
![9-(Tert-butoxycarbonyl)-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B1404513.png)

![2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid](/img/structure/B1404515.png)
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B1404516.png)

![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B1404522.png)
![tert-butyl7-(aminomethyl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1404523.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1404526.png)
![2-[4-(4-Methoxy-phenylethynyl)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1404527.png)